Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17751848
InChI: InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
SMILES:
Molecular Formula: C8H6BrNaO4S
Molecular Weight: 301.09 g/mol

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate

CAS No.:

Cat. No.: VC17751848

Molecular Formula: C8H6BrNaO4S

Molecular Weight: 301.09 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate -

Specification

Molecular Formula C8H6BrNaO4S
Molecular Weight 301.09 g/mol
IUPAC Name sodium;4-bromo-2-methoxycarbonylbenzenesulfinate
Standard InChI InChI=1S/C8H7BrO4S.Na/c1-13-8(10)6-4-5(9)2-3-7(6)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1
Standard InChI Key VVQTZGLMKULBTP-UHFFFAOYSA-M
Canonical SMILES COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+]

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The IUPAC name of this compound is sodium;4-bromo-2-methoxycarbonylbenzenesulfinate, reflecting its substituents: a bromine atom at the 4-position, a methoxycarbonyl group at the 2-position, and a sulfinate group at the 1-position of the benzene ring. The canonical SMILES representation is COC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+], which clarifies the spatial arrangement of functional groups. The InChIKey VVQTZGLMKULBTP-UHFFFAOYSA-M provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₈H₆BrNaO₄S
Molecular Weight301.09 g/mol
SMILESCOC(=O)C1=C(C=CC(=C1)Br)S(=O)[O-].[Na+]
InChIKeyVVQTZGLMKULBTP-UHFFFAOYSA-M

The sulfinate group (–SO₂⁻) contributes to the compound’s solubility in polar solvents, while the bromo and methoxycarbonyl groups enhance its electrophilicity, making it amenable to nucleophilic substitution and cross-coupling reactions .

Spectroscopic Data

While explicit spectroscopic data (e.g., NMR, IR) are unavailable in the provided sources, analogous sulfinate compounds exhibit characteristic infrared (IR) absorption bands for sulfonyl (S=O) stretches near 1120–1150 cm⁻¹ and 1300–1350 cm⁻¹ . The methoxycarbonyl group typically shows carbonyl (C=O) stretches around 1700 cm⁻¹ . Future studies should prioritize experimental spectral analysis to confirm these predictions.

Synthesis and Optimization

Synthetic Routes

The synthesis of sodium 4-bromo-2-(methoxycarbonyl)benzene-1-sulfinate involves multistep reactions starting from commercially available precursors. A common pathway includes:

  • Esterification: Methanol reacts with a carboxylic acid precursor under acidic conditions to form the methoxycarbonyl group .

  • Sulfonation: Introduction of the sulfinate group via sulfonation or oxidation of a thiol intermediate.

  • Bromination: Electrophilic bromination using reagents like N-bromosuccinimide (NBS) or bromine .

A patent by CN109553532B details a related synthesis for methyl 4-bromoacetyl-2-methylbenzoate, which shares mechanistic similarities. The use of palladium catalysis in vinylation steps (e.g., reacting with potassium vinylfluoroborate) highlights strategies to avoid di-brominated byproducts, a challenge noted in large-scale syntheses .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization StrategiesSource
EsterificationH₂SO₄, methanol, refluxAnhydrous conditions, excess methanol
BrominationNBS, tetrahydrofuran (THF), 0–25°CStoichiometric control (1.2:1 NBS:substrate)
SulfinationSodium sulfinate salts, aqueous THFpH adjustment, temperature control

Scale-Up Challenges

Industrial-scale production (e.g., 70 kg/batch) requires meticulous optimization to minimize byproducts like dibrominated derivatives . Key factors include:

  • Temperature Control: Lower temperatures (0–5°C) during bromination reduce side reactions .

  • Solvent Selection: Mixed solvents (THF/water) enhance reagent solubility and reaction homogeneity .

  • Catalyst Efficiency: Palladium catalysts improve selectivity in cross-coupling steps, though cost remains a concern .

Applications in Pharmaceutical Chemistry

Role in SGLT2 Inhibitor Development

This compound is a precursor to 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in SGLT2 inhibitors like canagliflozin and dapagliflozin . These drugs inhibit glucose reabsorption in the kidneys, offering a mechanism for diabetes management. The bromine atom facilitates further functionalization via Suzuki-Miyaura couplings, enabling diversification of the core structure .

Organic Synthesis Utility

The sulfinate group acts as a leaving group in nucleophilic aromatic substitution, while the methoxycarbonyl moiety stabilizes intermediates in Friedel-Crafts acylations . Recent patents highlight its use in synthesizing acetylated benzoate derivatives, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .

Future Directions

Further research should prioritize:

  • Toxicology Studies: Acute and chronic exposure assessments.

  • Process Optimization: Green chemistry approaches to reduce brominated waste.

  • Application Expansion: Exploration in agrochemicals or materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator